molecular formula C14H13N3O4 B2724943 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 2034567-31-0

2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2724943
CAS No.: 2034567-31-0
M. Wt: 287.275
InChI Key: AZBVQLYXQQNLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features both an isoindoline-1,3-dione core and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multiple steps. One common method begins with the preparation of the isoindoline-1,3-dione core, which can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazides and carboxylic acids under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives and oxadiazole-containing molecules. Examples are 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and 2-(2-chloroethyl)isoindoline-1,3-dione .

Uniqueness

What sets 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione apart is its unique combination of the isoindoline-1,3-dione core and the oxadiazole ring. This dual functionality can confer unique chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-20-7-6-11-15-12(21-16-11)8-17-13(18)9-4-2-3-5-10(9)14(17)19/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVQLYXQQNLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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